1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

Purity Stability Pharmaceutical Intermediate

This halogenated aromatic ketone is a critical late-stage intermediate for advanced fluoroquinolone antibiotics. The unique 2,4-dichloro-5-fluoro-3-nitro substitution pattern enables specific, high-yield transformations that cannot be replicated with non-nitrated or regioisomeric analogs. The nitro group serves as a crucial handle for reduction/substitution, while the acetyl group directs regiochemistry. ≥98% purity with full COA ensures GMP compliance for API production. Ideal for SAR studies at C-7 without altering the core pharmacophore.

Molecular Formula C8H4Cl2FNO3
Molecular Weight 252.02 g/mol
CAS No. 887267-36-9
Cat. No. B1331570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
CAS887267-36-9
Molecular FormulaC8H4Cl2FNO3
Molecular Weight252.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F
InChIInChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3
InChIKeyBKFPAPKXZJFNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone (CAS 887267-36-9): A Specialized Fluorinated Intermediate for Quinolone Antibiotic Synthesis


1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone (CAS 887267-36-9) is a halogenated aromatic ketone featuring a unique 2,4-dichloro-5-fluoro-3-nitro substitution pattern [1]. It serves as a critical, late-stage intermediate in the synthesis of advanced fluoroquinolone antibiotics . The compound is a yellow solid with a predicted density of 1.6±0.1 g/cm³, a predicted boiling point of 302.4±37.0 °C at 760 mmHg, and a LogP of 2.26 . Its value in procurement is derived from its precisely positioned nitro, chloro, fluoro, and acetyl groups, which enable specific, high-yield transformations in multi-step pharmaceutical syntheses.

Why Generic Substitution Fails for 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone


The substitution pattern of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is highly specific to its role in fluoroquinolone synthesis. Replacing it with a close analog—such as 2,4-dichloro-5-fluorobenzoyl chloride, 2,4-dichloro-5-fluorobenzoic acid, or a non-nitrated derivative—fundamentally alters the synthetic route, requiring different reaction conditions, reagents, and purification steps [1]. The nitro group in this compound is a crucial handle for subsequent reduction or substitution, which is absent in many in-class compounds. Furthermore, the presence of all four functional groups (acetyl, nitro, chloro, and fluoro) on the same phenyl ring creates a unique electronic and steric environment that dictates regio- and chemoselectivity in downstream reactions [2]. Direct, published head-to-head comparative data for this specific compound against its closest analogs is limited, emphasizing the need for a proprietary understanding of its unique performance in established synthetic sequences.

Quantitative Differentiation Evidence for 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone (887267-36-9) in Procurement


Commercial Purity and Storage Stability vs. In-Class Nitrated Intermediates

Commercial suppliers consistently offer this compound at a minimum purity of 98.0%, a specification that is critical for ensuring high yields in the final coupling step of fluoroquinolone synthesis . While data for direct comparators like 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride are not readily available for a head-to-head assessment, the stated purity of ≥98% for this specific intermediate is a documented, verifiable procurement specification. The recommended storage condition is 2-8°C .

Purity Stability Pharmaceutical Intermediate

Physicochemical Properties Enabling Standardized Handling and Process Control

The compound's defined physicochemical properties—predicted boiling point of 302.4±37.0 °C, density of 1.6±0.1 g/cm³, and calculated LogP of 2.26—provide a quantifiable basis for process engineering, storage, and purification . These values, while predicted, offer a tangible reference point for comparing with alternative intermediates like 2,4-dichloro-5-fluorobenzoic acid (melting point 144-146°C) or its more reactive acid chloride . The defined LogP is particularly useful for predicting chromatographic behavior and solvent partitioning.

Physicochemical Properties Process Development Scale-up

Nitro Group as a Handheld for Late-Stage Diversification in Fluoroquinolone Synthesis

The 3-nitro group is a key feature that distinguishes this intermediate from its non-nitrated analogs like 2,4-dichloro-5-fluorobenzoyl chloride. The nitro group can be reduced to an amine, which serves as a point for further derivatization or is incorporated into the quinolone core [1]. This is a class-level inference, as specific reaction yields for this exact compound are not publicly available in head-to-head studies. However, the presence of the nitro group is a fundamental design element in the synthesis of 6-fluoro-7-chloro-1-alkylaminoquinolones [2].

Synthetic Utility Functional Group Fluoroquinolone

Consistent Supply with Documented Quality Assurance (COA and Structural Confirmation)

Reputable vendors offer this compound with a standard package of quality documentation, including a Certificate of Analysis (COA) and structural confirmation data . This level of documentation is not universally guaranteed for all in-class specialty intermediates, particularly those from smaller or less-established suppliers. The ability to obtain a COA with batch-specific purity (e.g., 98.0% by HPLC) and moisture content (≤0.5%) provides procurement with a verifiable and traceable quality metric .

Quality Assurance Certificate of Analysis Supply Chain

Precursor to Next-Generation Fluoroquinolones with Documented In Vitro Potency

This intermediate is a direct precursor to a family of fluoroquinolone analogs that have demonstrated potent in vitro antibacterial activity. For instance, quinolone derivatives synthesized from similar 2,4-dichloro-5-fluoro-3-nitrobenzoyl intermediates exhibited MIC values as low as ≤0.03 µg/mL against Gram-positive bacteria and ≤0.06 µg/mL against Gram-negative strains [1]. While this data is for the final drug substance and not the intermediate itself, it provides a class-level inference for the value of the specific substitution pattern embodied by this compound. The potent activity of the final products justifies the use of this specific, complex intermediate in their synthesis.

Fluoroquinolone Antibacterial Structure-Activity Relationship

Recommended Application Scenarios for Procuring 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone (887267-36-9)


GMP Manufacturing of Fluoroquinolone Antibiotics Requiring a 6-Fluoro-7-chloro Core

This is the primary and most value-adding application. The compound is used as a key intermediate in the multi-step synthesis of a specific subclass of fluoroquinolones. Its defined purity (≥98%) and the availability of full analytical documentation (COA) are essential for meeting GMP requirements and ensuring consistent, high-yielding production of active pharmaceutical ingredients (APIs) with the requisite 2,4-dichloro-5-fluoro substitution pattern [1].

Structure-Activity Relationship (SAR) Studies on Quinolone Antibacterials

For medicinal chemistry programs focused on optimizing the antibacterial spectrum or overcoming resistance in fluoroquinolones, this compound provides a defined starting point for introducing specific modifications. The nitro group can be reduced and derivatized, while the halogen pattern is already set for the desired pharmacophore . Using this intermediate ensures that the SAR study focuses on variations at the C-7 position, which is known to modulate potency and spectrum, without altering the core 2,4-dichloro-5-fluoro motif [1].

Development of Novel Agrochemicals Leveraging the 2,4-Dichloro-5-fluoro Motif

Beyond human health, the 2,4-dichloro-5-fluoro substitution pattern has demonstrated utility in agrochemicals, particularly for antimicrobial crop protection . This compound can serve as a versatile building block for creating libraries of new compounds with potential herbicidal or fungicidal activity [1]. Its predictable physicochemical properties (LogP 2.26) are valuable for designing compounds with optimal foliar uptake and translocation characteristics .

Internal Process Development and Scale-up of a Proprietary Synthesis

For organizations that have already established a proprietary route that includes this intermediate, procurement is driven by the need for consistent quality and reliable supply to support process validation and commercial scale-up. The documented boiling point, density, and LogP provide a quantitative basis for designing unit operations (e.g., distillation, extraction) and troubleshooting. The availability of the compound from multiple suppliers with consistent purity specifications [1] mitigates supply chain risk during this critical phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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